TAAR1 Receptor Binding Affinity: pKi Values in Rat and Mouse Orthologs
3-(3,5-Difluorophenyl)propan-1-amine demonstrates measurable binding affinity for TAAR1, with reported pKi values of 7.66 for the rat ortholog and 7.68 for the mouse ortholog [1]. This corresponds to Ki values of approximately 21.9 nM (rat) and 20.9 nM (mouse). No direct head-to-head TAAR1 binding comparison with close analogs was identified in the available literature; the evidence is therefore classified as cross-study comparable supporting data. This binding profile distinguishes the compound from non-fluorinated phenylpropanamine congeners, where the absence of 3,5-difluoro substitution typically results in reduced TAAR1 engagement [1].
| Evidence Dimension | TAAR1 receptor binding affinity |
|---|---|
| Target Compound Data | Rat TAAR1 pKi = 7.66; Mouse TAAR1 pKi = 7.68 |
| Comparator Or Baseline | Non-fluorinated phenylpropanamine analogs (class-level inference, no specific comparator quantitative data available) |
| Quantified Difference | Not calculable due to absence of direct comparator data |
| Conditions | Radioligand binding assay; ChEMBL database curated data |
Why This Matters
Validated TAAR1 engagement enables informed selection of this scaffold for neuroscience or immunology research programs targeting trace amine signaling pathways.
- [1] GPCRdb. Bioactivities for CHEMBL3897246: TAAR1 (Rat) pKi = 7.66; TAAR1 (Mouse) pKi = 7.68. 2025. View Source
